2-(3-Methoxyphenyl)pyridin-3-amine
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Overview
Description
2-(3-Methoxyphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both a methoxyphenyl group and a pyridin-3-amine moiety in the structure of this compound makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Another method involves the direct amination of 2-(3-methoxyphenyl)pyridine using an amine source such as ammonia or an amine derivative in the presence of a suitable catalyst. This reaction can be carried out under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)pyridin-3-amine or 2-(3-formylphenyl)pyridin-3-amine.
Reduction: Formation of 2-(3-methoxyphenyl)piperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the methoxyphenyl group and the pyridin-3-amine moiety allows for specific binding interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyridin-3-amine: This compound has a methoxy group at the para position of the phenyl ring, which may result in different biological activities and chemical reactivity.
2-(3-Hydroxyphenyl)pyridin-3-amine: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s properties, including its solubility and hydrogen bonding interactions.
2-(3-Methylphenyl)pyridin-3-amine: The methyl group is less electron-donating compared to the methoxy group, which can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in the specific combination of the methoxyphenyl group and the pyridin-3-amine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPBELWPGEREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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